molecular formula C13H16N2 B1441266 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole CAS No. 1242925-85-4

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole

Cat. No. B1441266
M. Wt: 200.28 g/mol
InChI Key: ZZLSXZVZRCSFEO-UHFFFAOYSA-N
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Description

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole, also known as ETAI, is a heterocyclic compound. It is a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole involves several steps. Serotonins were found to produce 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles by simple heating with amines under an oxygen atmosphere . Serotonins also reacted with various aldehydes to provide 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles rather than β-carbolines under basic conditions .


Molecular Structure Analysis

The molecular formula of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is C13H16N2. The molecular weight is 200.28 g/mol.


Chemical Reactions Analysis

The chemical reactions of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole are quite different from the Pictet–Spengler reaction, giving 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles rather than β-carbolines .

Scientific Research Applications

Synthetic Methods and Derivatives

  • Synthesis Techniques : Somei et al. (1988) developed a synthetic method to produce derivatives of 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indoles with carbon side chains at various positions. This approach was applied to the synthesis of 4- and 5-alkyl derivatives of the compound (Somei, Wakida, & Ohta, 1988).
  • Novel Synthesis of Hydroxy Derivatives : Somei et al. (2001) discovered that serotonins could produce 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles through a novel reaction with amines under an oxygen atmosphere, revealing an essential role for the 5-hydroxy group on the indole nucleus (Somei, Teranishi, Yamada, & Yamada, 2001).

Chemical Properties and Reactions

Application in Diversity-Oriented Synthesis

  • Tricyclic Indoles Synthesis : Chen et al. (2019) established a method for synthesizing tricyclic indoles with 3,4-fused seven-membered rings using 4-aminoindoles, contributing to the diversity-oriented synthesis strategy and expanding the application of these compounds in molecular complexity (Chen, Ravichandiran, El-Harairy, Queneau, Li, & Gu, 2019).

Pharmaceutical Applications

Novel Compounds and Reactions

  • New Compound Formation in Serotonergic Neurons : Somei and Seto (2003) suggested the chemical formation of a new compound, 3,4,5,6-tetrahydro-7-hydroxy-6-methyl-1H-azepino[5.4,3-cd]indole, in serotonergic neurons after ethanol consumption, showcasing the complex interactions of these compounds with biological systems (Somei & Seto, 2003).

properties

IUPAC Name

3-ethyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-15-9-11-6-7-14-8-10-4-3-5-12(15)13(10)11/h3-5,9,14H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLSXZVZRCSFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2CCNCC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 2
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 3
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 4
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 5
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Reactant of Route 6
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole

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